3-(N,N-diallylamino)-1-propanol

Description

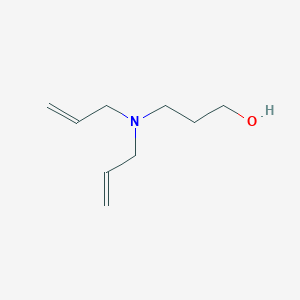

3-(N,N-Diallylamino)-1-propanol is an alkanolamine characterized by a tertiary amine group substituted with two allyl (CH₂CHCH₂) groups and a hydroxyl (-OH) group on adjacent carbon atoms. The allyl groups confer unique reactivity, such as susceptibility to polymerization or crosslinking, distinguishing it from saturated alkyl-substituted analogs .

Properties

CAS No. |

17719-78-7 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-[bis(prop-2-enyl)amino]propan-1-ol |

InChI |

InChI=1S/C9H17NO/c1-3-6-10(7-4-2)8-5-9-11/h3-4,11H,1-2,5-9H2 |

InChI Key |

NYYFUGDLDDZGTO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CCCO)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol typically involves the reaction of prop-2-en-1-amine with an appropriate epoxide or halohydrin. One common method is the reaction of prop-2-en-1-amine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(prop-2-en-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the amino group can yield secondary or tertiary amines.

Scientific Research Applications

3-[Bis(prop-2-en-1-yl)amino]propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[Bis(prop-2-en-1-yl)amino]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

3-Diethylamino-1-Propanol

3-(Dimethylamino)-1-Propanol

3-(Methylamino)-1-Propanol

- Structure : Secondary amine with a single methyl (CH₃) group.

- Molecular Formula: C₄H₁₁NO; Molecular Weight: 89.14 g/mol.

- Key Properties :

- Applications : Analytical chemistry (e.g., redispersing compacted antiperspirants) .

- Comparison: The primary amine (methylamino) group increases nucleophilicity, making it more reactive in acid-base reactions compared to tertiary amines like 3-(N,N-diallylamino)-1-propanol.

3-(Allyloxycarbonylamino)-1-Propanol

- Structure : Primary amine with an allyloxycarbonyl (CH₂CHCH₂O-CO-) protecting group.

- Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 159.18 g/mol.

- Key Properties :

- Comparison: The allyloxycarbonyl group introduces orthogonal protection for amines, enabling controlled reactivity in organic synthesis—a feature absent in unmodified this compound.

3-Amino-1-Propanol (Propanolamine)

- Molecular Formula: C₃H₉NO; Molecular Weight: 75.11 g/mol.

- Key Properties: Classified as a 1,3-aminoalcohol, with applications in surfactants and polymer precursors .

- Comparison :

- The lack of alkyl/allyl substituents simplifies its structure but reduces steric hindrance and thermal stability compared to tertiary analogs.

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound* | C₉H₁₅NO | 157.22 (theoretical) | N,N-diallyl | Polymer chemistry, crosslinking | Allyl groups enable polymerization |

| 3-Diethylamino-1-propanol | C₇H₁₇NO | 131.2 | N,N-diethyl | Pharmaceuticals (anticonvulsant) | High steric bulk, stable storage |

| 3-(Dimethylamino)-1-propanol | C₅H₁₃NO | 103.16 | N,N-dimethyl | Industrial solvents | High volatility, polar miscibility |

| 3-(Methylamino)-1-propanol | C₄H₁₁NO | 89.14 | N-methyl | Analytical chemistry | High nucleophilicity, hazardous |

| 3-(Allyloxycarbonylamino)-1-propanol | C₇H₁₃NO₃ | 159.18 | Allyloxycarbonyl | Peptide synthesis | Orthogonal protection, crosslinking |

| 3-Amino-1-propanol | C₃H₉NO | 75.11 | None (primary amine) | Surfactants, polymers | Simple structure, high reactivity |

*Theoretical values for this compound are inferred from analogs in and .

Key Research Findings

- Reactivity: Allyl-substituted amines (e.g., this compound) exhibit unique reactivity in polymerization and crosslinking due to conjugated double bonds, unlike saturated alkyl analogs .

- Biological Activity: Diethylamino derivatives show targeted enzyme inhibition (e.g., xanthine oxidase), suggesting that substituent bulk influences pharmacological activity .

- Industrial Utility: Dimethylamino derivatives are favored in solvent systems due to their balance of polarity and volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.